molecular formula C7H9N3O3 B1609140 2-methoxy-5-nitrobenzene-1,4-diamine CAS No. 25917-90-2

2-methoxy-5-nitrobenzene-1,4-diamine

Cat. No.: B1609140
CAS No.: 25917-90-2
M. Wt: 183.16 g/mol
InChI Key: YXHNYYAGVDNJIK-UHFFFAOYSA-N
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Description

2-methoxy-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol It is a derivative of aniline, characterized by the presence of amino, nitro, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-nitrobenzene-1,4-diamine typically involves the nitration of 2-methoxyaniline followed by reduction. The nitration process introduces a nitro group into the aromatic ring, and subsequent reduction converts the nitro group to an amino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-methoxy-5-nitrobenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitrobenzene-1,4-diamine involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-nitrobenzene-1,4-diamine is unique due to the combination of amino, nitro, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHNYYAGVDNJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180592
Record name 1,4-Benzenediamine, 2-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25917-90-2
Record name 1,4-Benzenediamine, 2-methoxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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